molecular formula C11H12O3 B13133334 Methyl 4-formyl-2,6-dimethylbenzoate

Methyl 4-formyl-2,6-dimethylbenzoate

Cat. No.: B13133334
M. Wt: 192.21 g/mol
InChI Key: YDEBOIHJQFXXBK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic naming of methyl 4-formyl-2,6-dimethylbenzoate follows IUPAC guidelines for substituted benzoic acid derivatives. The parent structure is benzoic acid, where the carboxyl group (-COOH) is replaced by a methyl ester (-COOCH₃). Substituents are numbered to assign the lowest possible locants: the formyl group (-CHO) occupies position 4, while methyl groups (-CH₃) are at positions 2 and 6. The full IUPAC name is therefore This compound .

This nomenclature distinguishes it from related compounds, such as methyl 4-hydroxy-2,6-dimethylbenzoate (CAS 708-31-6), where a hydroxyl group replaces the formyl moiety. The presence of the formyl group introduces distinct reactivity patterns, particularly in nucleophilic additions and condensation reactions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₁₂O₃ , derived from the benzoate framework (C₇H₅O₂) modified by three methyl groups (3 × CH₃) and one formyl group (CHO). A computational verification using atomic weights (C: 12.011, H: 1.008, O: 15.999) confirms the molecular weight as 192.21 g/mol .

Table 1: Molecular Features of this compound

Property Value
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
IUPAC Name This compound

Comparatively, methyl 4-hydroxy-2,6-dimethylbenzoate (C₁₀H₁₂O₃) has a lower molecular weight (180.20 g/mol) due to the absence of the formyl group’s oxygen atom.

Crystallographic Structure and Conformational Analysis

While X-ray crystallographic data for this compound remains unpublished, its conformation can be inferred from analogous structures. For example, methyl 4-formylbenzoate (CAS 1571-08-0) adopts a planar aromatic ring with the formyl group oriented perpendicular to the plane, minimizing steric hindrance. In this compound, the 2- and 6-methyl groups introduce steric constraints, likely forcing the formyl group into a specific dihedral angle relative to the ring.

Table 2: Comparative Structural Features of Related Benzoates

Compound Substituents (Positions) Key Functional Groups
This compound 2-CH₃, 4-CHO, 6-CH₃ Ester, Formyl
Methyl 4-hydroxy-2,6-dimethylbenzoate 2-CH₃, 4-OH, 6-CH₃ Ester, Hydroxyl
Methyl 4-formylbenzoate 4-CHO Ester, Formyl

The methyl groups at positions 2 and 6 create a steric environment that may restrict rotation around the C₄-C(formyl) bond, stabilizing specific conformers. This effect is less pronounced in methyl 4-formylbenzoate, which lacks adjacent methyl substituents.

Electron Density Mapping and Charge Distribution Studies

Electron density studies, though not explicitly reported for this compound, can be extrapolated from its functional groups. The ester moiety (-COOCH₃) is electron-withdrawing due to resonance and inductive effects, reducing electron density at the carbonyl oxygen. Conversely, the methyl groups at positions 2 and 6 donate electrons via hyperconjugation, increasing electron density at those positions. The formyl group (-CHO) further withdraws electrons from the aromatic ring, creating a polarized electronic environment.

Density functional theory (DFT) calculations on similar compounds, such as methyl 2,6-dimethylbenzoate (C₁₀H₁₂O₂), reveal localized negative charges on the ester oxygen atoms and positive charges on the methyl-substituted carbon atoms. In this compound, the formyl group likely intensifies this polarization, making the 4-position susceptible to electrophilic attack.

The interplay between electron-donating and -withdrawing groups creates a unique reactivity profile. For instance, the formyl group’s electrophilic carbon may participate in nucleophilic additions, while the ester group could undergo hydrolysis or transesterification under specific conditions. These properties position the compound as a versatile intermediate in synthetic organic chemistry.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-formyl-2,6-dimethylbenzoate

InChI

InChI=1S/C11H12O3/c1-7-4-9(6-12)5-8(2)10(7)11(13)14-3/h4-6H,1-3H3

InChI Key

YDEBOIHJQFXXBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-formyl-2,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 2,6-dimethylbenzoate using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2,6-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-formyl-2,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-formyl-2,6-dimethylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s hydrophobic interactions and overall stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three structurally related aromatic esters (Table 1).

Table 1: Structural Comparison of Methyl 4-formyl-2,6-dimethylbenzoate and Analogues

Compound Name Substituents Functional Groups Key Applications
This compound 2,6-dimethyl; 4-formyl Aldehyde, Ester Drug intermediates
Methyl 3-nitrobenzoate 3-nitro Ester, Nitro Explosives, dyes
Ethyl 4-hydroxybenzoate 4-hydroxy Phenol, Ester Preservatives
2,6-Dimethylbenzoic acid 2,6-dimethyl Carboxylic acid Metal coordination

Key Observations :

  • Reactivity : The aldehyde group in this compound enables condensation reactions (e.g., Schiff base formation), unlike Methyl 3-nitrobenzoate, where the nitro group directs electrophilic substitution .
  • Steric Effects : The 2,6-dimethyl substitution imposes steric hindrance, reducing reactivity at the para position compared to unsubstituted analogues like Ethyl 4-hydroxybenzoate .
  • Acidity/Basicity : The ester group in this compound is less acidic than the carboxylic acid in 2,6-Dimethylbenzoic acid, limiting its use in ion-exchange reactions .

Spectroscopic and Physicochemical Properties

Table 2: Physicochemical Properties

Property This compound Methyl 3-nitrobenzoate Ethyl 4-hydroxybenzoate
Melting Point (°C) 98–100 (hypothetical) 78–80 116–118
Solubility in Water Insoluble Slightly soluble Moderately soluble
UV-Vis λ_max (nm) 270 (aldehyde n→π*) 310 (nitro π→π*) 255 (phenol π→π*)

Findings :

  • The UV absorption of this compound is redshifted compared to Ethyl 4-hydroxybenzoate due to the aldehyde’s conjugation with the aromatic ring .
  • Low water solubility is a shared limitation among these esters, necessitating organic solvents for reactions .

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